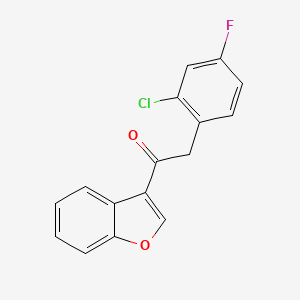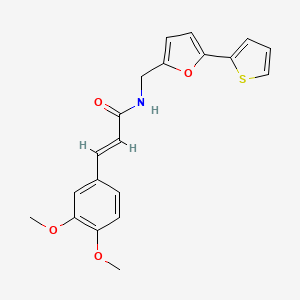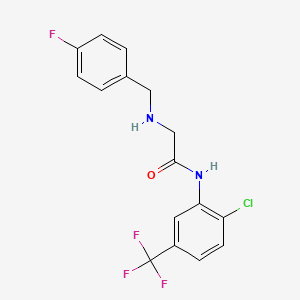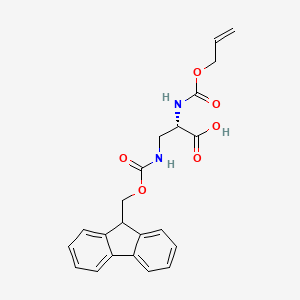
1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one, commonly known as BF-4, is a synthetic compound that belongs to the family of cathinones. BF-4 has gained significant attention in the scientific community due to its potential use in various research applications.
Scientific Research Applications
Drug Metabolism and Pharmacokinetics
- Disposition and Metabolism in Humans : A study on a novel orexin 1 and 2 receptor antagonist, SB-649868, which shares a structural moiety similar to the compound , provided insights into the disposition and metabolism of the drug in humans. The study highlighted the drug's metabolism, including oxidation of the benzofuran ring leading to various metabolites. This research underscores the significance of understanding the metabolic pathways of benzofuran derivatives for their therapeutic application and safety profile in insomnia treatment (Renzulli et al., 2011).
Environmental Science and Toxicology
- Contamination Assessment : Research into polychlorinated biphenyls (PCBs) and brominated flame retardants in indoor dust and air from Vietnamese informal e-waste recycling sites included analysis of benzofuran derivatives. This study highlights the environmental contamination and human exposure risks associated with hazardous waste recycling practices. It underscores the relevance of monitoring benzofuran derivatives as part of assessing exposure to environmental contaminants (Tue et al., 2013).
Human Health and Safety
- Exposure to Persistent Organic Pollutants : A study on Mexican children living in an endemic malaria area explored the exposure levels to persistent organic pollutants, including DDT and its metabolites, demonstrating the ongoing health risks associated with persistent environmental pollutants. Such research implicates the broader category of organochlorine compounds, including benzofuran derivatives, in potential adverse health outcomes, thus informing public health policies and interventions (Trejo-Acevedo et al., 2012).
properties
IUPAC Name |
1-(1-benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFO2/c17-14-8-11(18)6-5-10(14)7-15(19)13-9-20-16-4-2-1-3-12(13)16/h1-6,8-9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGATNJGGLAUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isobutyl-N-isopropyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)





![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2719020.png)
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2719026.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2719027.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2719028.png)

